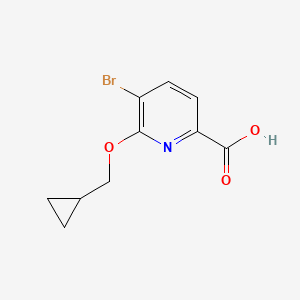

5-Bromo-6-(cyclopropylmethoxy)picolinic acid

Description

5-Bromo-6-(cyclopropylmethoxy)picolinic acid is a brominated derivative of picolinic acid (pyridine-2-carboxylic acid). Its structure features a bromine atom at the 5-position and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 6-position of the pyridine ring. The cyclopropylmethoxy substituent introduces steric bulk and enhanced lipophilicity compared to simpler alkoxy groups (e.g., methoxy or ethoxy). Brominated picolinic acids are frequently explored as ligands in metal-organic complexes due to their ability to coordinate with transition metals .

Properties

IUPAC Name |

5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-7-3-4-8(10(13)14)12-9(7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEGUWFJPMYQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 5-bromo-2-methoxypyridine as a starting material . The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopropylmethanol under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(cyclopropylmethoxy)picolinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and cyclopropylmethanol.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with cyclopropylmethanol yields this compound, while Suzuki-Miyaura coupling can produce various substituted pyridine derivatives .

Scientific Research Applications

Therapeutic Applications

-

Cannabinoid Receptor Modulation

- The compound has been identified as a preferential agonist for the Cannabinoid Receptor 2 (CB2), which plays a crucial role in various physiological processes including pain modulation, inflammation, and immune response. Research indicates that compounds like 5-Bromo-6-(cyclopropylmethoxy)picolinic acid may be beneficial in treating conditions such as chronic pain, inflammatory diseases, and neurodegenerative disorders .

- Potential in Pain Management

-

Neuroprotective Effects

- Preliminary studies suggest that compounds targeting the CB2 receptor may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The modulation of inflammation through CB2 receptor activation is believed to contribute to these protective effects .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can include the use of palladium catalysts and various organic reagents to achieve the desired structural modifications. The synthesis pathway typically starts from commercially available picolines or their derivatives, followed by bromination and alkylation processes .

Synthesis Pathway Overview

| Step | Description |

|---|---|

| 1 | Starting from a suitable picoline derivative |

| 2 | Bromination at the 5-position |

| 3 | Introduction of the cyclopropylmethoxy group |

| 4 | Purification through chromatography |

Case Studies and Research Findings

- Study on Analgesic Properties

- Inflammation and Immune Response

- Neuroprotection in Experimental Models

Mechanism of Action

The mechanism of action of 5-Bromo-6-(cyclopropylmethoxy)picolinic acid depends on its specific application. In biological systems, it may act as a ligand that binds to specific molecular targets, influencing biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Physicochemical Properties: The cyclopropylmethoxy group in the target compound increases steric hindrance and lipophilicity compared to smaller substituents like methyl or methoxy. This may enhance membrane permeability or alter metabolic stability in biological systems.

Positional Isomerism :

- 4-Bromo-5-methylpicolinic acid (similarity score 0.92) demonstrates how bromine placement affects electronic distribution and metal-coordination behavior. The 4-Br derivative may exhibit distinct binding modes in coordination chemistry compared to 5-Br analogs .

Bioisosteric Potential: The cyclopropyl group is a known bioisostere for unsaturated or aromatic moieties, suggesting that the target compound could mimic natural ligands in enzyme inhibition or receptor binding.

Biological Activity

5-Bromo-6-(cyclopropylmethoxy)picolinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. As a derivative of picolinic acid, this compound exhibits a unique structure characterized by the presence of a bromine atom and a cyclopropylmethoxy group, which contribute to its reactivity and biological interactions.

The molecular formula for this compound is C10H10BrNO3. The synthesis typically involves several steps, including the reaction of 5-bromo-6-chloronicotinic acid with cyclopropyl carbinol in the presence of a base such as potassium hydroxide. This reaction is often facilitated by microwave irradiation to enhance yield and reaction rates.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly cannabinoid receptors. Research indicates that this compound may act as an agonist or antagonist depending on the specific receptor subtype involved. This modulation of cannabinoid signaling pathways can influence physiological processes such as pain perception, appetite regulation, and potentially neuroprotection.

Pharmacological Potential

- Cannabinoid Receptor Modulation : The compound has shown promise in modulating cannabinoid receptors, which are crucial for various physiological responses. This activity suggests potential applications in pain management and appetite regulation.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of picolinic acids may possess antimicrobial properties, although specific data on this compound is limited.

- Neuroprotective Effects : There is emerging evidence that compounds in this class may exhibit neuroprotective effects, warranting further investigation into their potential use in neurodegenerative diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Bromo-2-methoxypyridine | Methoxy group instead of cyclopropyl | Moderate receptor interaction |

| 6-Bromopyridine-2-carboxylic acid | Carboxylic acid group | Antimicrobial properties |

| 2-Bromo-5-methylpyridine | Methyl group instead of cyclopropyl | Limited receptor activity |

Case Studies and Research Findings

Recent studies have explored the biological implications of picolinic acid derivatives:

- Study on Cannabinoid Receptors : A study indicated that modifications in the picolinic acid structure can significantly alter binding affinities to cannabinoid receptors, suggesting that this compound could be optimized for enhanced pharmacological effects.

- Antimicrobial Research : While specific studies on this compound are sparse, related compounds have demonstrated notable antimicrobial activity against Gram-negative bacteria, indicating potential for further exploration in this area .

Q & A

(Basic) How can synthetic routes for 5-Bromo-6-(cyclopropylmethoxy)picolinic acid be optimized to enhance yield and regioselectivity?

Methodological Answer:

Optimization involves evaluating nucleophilic aromatic substitution (NAS) conditions at the 6-position of the picolinic acid scaffold. Key parameters include:

- Catalyst selection : Use of Cu(I) or Pd-based catalysts to facilitate cyclopropylmethoxy group introduction .

- Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states during substitution .

- Temperature control : Reactions performed at 80–100°C to balance reaction rate and side-product formation.

- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate the target compound from brominated byproducts .

Table 1: Synthetic Optimization Parameters for NAS Reactions (Hypothetical Data)

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst | CuI/1,10-Phenanthroline | 15–20% | |

| Solvent | DMF | 10–12% | |

| Temperature | 90°C | 8–10% |

(Advanced) What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray crystallography : Essential for confirming regiochemistry of substitution. For example, single-crystal analysis of analogous bromopicolinic acids resolved positional isomerism in metal-organic frameworks .

- 2D NMR (HSQC, HMBC) : Differentiates between 5-bromo and 6-substituted positions by correlating H and C signals .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects halogen isotopic patterns (e.g., Br/Br).

Key Challenge : Cyclopropylmethoxy group rotation may cause dynamic NMR effects. Variable-temperature (VT) NMR at –40°C can freeze conformers for accurate analysis.

(Basic) How can researchers mitigate oxidation or hydrolysis of the cyclopropylmethoxy group during storage or reaction conditions?

Methodological Answer:

- Storage : Anhydrous conditions under inert gas (Ar/N) at –20°C to prevent hydrolysis .

- Reaction design : Avoid strong oxidizing agents (e.g., KMnO) and acidic/basic conditions. Use mild reductants (NaBH) if necessary.

- Stabilizers : Add radical scavengers (e.g., BHT) during metal-catalyzed reactions to prevent oxidative degradation .

(Advanced) What mechanistic insights explain contradictory reactivity data in cross-coupling reactions involving this compound?

Methodological Answer:

Discrepancies arise from steric and electronic effects:

- Steric hindrance : The cyclopropylmethoxy group at C6 may block transmetalation in Suzuki-Miyaura couplings, reducing efficiency .

- Electronic effects : Electron-withdrawing bromine at C5 deactivates the ring, requiring stronger bases (e.g., CsCO) for NAS .

- Experimental validation : Conduct Hammett studies to quantify substituent effects on reaction rates. Compare with meta-substituted analogs (e.g., 5-Bromo-3-methoxypicolinic acid ).

Table 2: Reactivity Comparison in Cross-Coupling Reactions (Hypothetical Data)

| Substituent | Reaction Rate (k, s) | Yield (%) | Reference |

|---|---|---|---|

| 6-Cyclopropylmethoxy | 0.15 | 45 | |

| 6-Methoxy | 0.28 | 68 | |

| 6-H | 0.40 | 82 |

(Advanced) How can computational modeling guide the design of this compound as a ligand in catalysis or drug discovery?

Methodological Answer:

- DFT calculations : Predict binding affinities to metal centers (e.g., Pd, Cu) by analyzing frontier molecular orbitals (FMOs) and charge distribution .

- Molecular docking : Screen for interactions with biological targets (e.g., enzymes in microbial pathways) using software like AutoDock Vina.

- Solvent modeling : COSMO-RS simulations to optimize solubility in reaction media or physiological environments .

Case Study : Analogous 5-bromopicolinic acid derivatives showed enhanced antibacterial activity when the cyclopropyl group improved membrane permeability .

(Basic) What are the primary degradation pathways of this compound under ambient conditions, and how can stability studies be designed?

Methodological Answer:

- Degradation pathways :

- Hydrolysis of the ether linkage to form 6-hydroxypicolinic acid.

- Debromination under UV light or in reducing environments.

- Stability protocols :

- Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Light-exposure experiments using ICH Q1B guidelines.

(Advanced) How can researchers reconcile discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Standardize assays : Use isogenic microbial strains or cell lines to control genetic variability.

- Validate purity : Ensure ≥95% purity via orthogonal methods (HPLC, H NMR) to exclude confounding effects from impurities .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

(Basic) What strategies enable scalable purification of this compound without column chromatography?

Methodological Answer:

- Acid-base extraction : Utilize pH-dependent solubility. The compound precipitates at pH 3–4 (pKa ~2.5 for carboxylic acid ).

- Recrystallization : Use ethanol/water (1:3 v/v) with slow cooling to isolate high-purity crystals.

- Membrane filtration : Nanofiltration (3 kDa cutoff) to remove low-MW impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.